molecular formula C24H18F3NO4S B2945702 (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine CAS No. 902469-41-4

(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine

Cat. No.: B2945702
CAS No.: 902469-41-4
M. Wt: 473.47
InChI Key: XEGSRQFHOPRPMP-NFFVHWSESA-N
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Description

The compound (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine is a synthetic chromene derivative characterized by three key structural motifs:

  • 3-(4-Methylbenzenesulfonyl) group: A sulfonyl moiety contributing to polarity and hydrogen-bonding capacity.
  • N-[3-(Trifluoromethyl)phenyl] imine: The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability .

The stereochemistry (Z-configuration) and substituent arrangement in this compound suggest tailored electronic and steric properties for target binding.

Properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]chromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO4S/c1-15-9-11-19(12-10-15)33(29,30)21-13-16-5-3-8-20(31-2)22(16)32-23(21)28-18-7-4-6-17(14-18)24(25,26)27/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSRQFHOPRPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Oxidation Reactions

The electron-deficient chromene core and sulfonyl group make the compound susceptible to oxidation. Key reactions include:

Table 1: Oxidation Reaction Parameters

ReagentConditionsProduct
Potassium permanganateAcidic (e.g., H₂SO₄), 0–5°CSulfone derivatives or ring oxidation
OzoneDichloromethane, −78°CCleavage of conjugated double bonds
  • Oxidation with KMnO₄ under acidic conditions targets the chromene’s conjugated double bonds, potentially forming sulfone-stabilized intermediates or hydroxylated products.

  • Ozonolysis selectively cleaves the chromene’s C=C bonds, generating carbonyl-containing fragments.

Reduction Reactions

The imine group (C=N) and sulfonyl moiety participate in reduction processes:

Table 2: Reduction Reaction Parameters

ReagentConditionsProduct
Sodium borohydrideMethanol, 25°CSecondary amine derivative
Hydrogen gas (H₂)Pd/C, ethanol, 50–60°CHydrogenated chromene-imine core
  • NaBH₄ reduces the imine bond to a secondary amine while preserving the sulfonyl group.

  • Catalytic hydrogenation (H₂/Pd/C) saturates the chromene’s aromatic system, yielding a dihydrochromene derivative.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions:

Table 3: Substitution Reaction Parameters

NucleophileConditionsProduct
Amines (e.g., NH₃)DMF, 80°C, K₂CO₃Sulfonamide displacement
ThiolsTHF, rt, Et₃NThioether derivatives
  • Primary amines displace the 4-methylbenzenesulfonyl group under basic conditions, forming N-aryl chromene-2-imines .

  • Thiols replace the sulfonyl group via SNAr, yielding sulfur-linked analogs.

Cross-Coupling Reactions

The trifluoromethylphenyl group enables participation in radical-mediated coupling:

Table 4: Cross-Coupling Reaction Parameters

PartnerCatalyst/ReagentConditionsProduct
Allyl bromide[Ir(dtbbpy)(ppy)₂]PF₆, blue LEDsMeCN, rt, visible lightAllyl-trifluoromethyl adduct
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃Dioxane, 100°CBiaryl derivatives
  • Photoredox catalysis with allyl bromide generates α-trifluoromethyl-allyl products via radical intermediates .

  • Suzuki-Miyaura coupling with aryl boronic acids forms biaryl systems at the chromene’s 3-position .

Mechanistic Insights

  • Imine Isomerization : The Z-configuration of the imine group stabilizes via conjugation with the chromene’s π-system, reducing susceptibility to thermal isomerization .

  • Electrophilic Aromatic Substitution : The electron-withdrawing sulfonyl group deactivates the chromene ring, directing electrophiles to the methoxy-substituted position.

Scientific Research Applications

(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of chromen-2-imine derivatives with variations in the N-aryl substituent and sulfonyl groups. Below is a detailed comparison with analogs identified in the literature:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent Differences
(2Z)-8-Methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine C₂₄H₁₉F₃N₂O₃S* 496.48 g/mol† N-3-(CF₃)phenyl
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine C₂₃H₁₇F₂NO₄S 441.45 g/mol N-3,4-difluorophenyl (electron-withdrawing F)
(2Z)-N-(4-Ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine C₂₅H₂₃NO₄S 433.52 g/mol N-4-ethylphenyl (electron-donating ethyl)
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine C₂₂H₂₁N₃O₃ 375.42 g/mol Benzoxazin core; dual methoxy substituents

*Hypothetical formula based on structural analogy. †Calculated mass.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (CF₃, F) :

    • The parent compound’s CF₃ group increases lipophilicity (logP ~3.8 predicted) compared to the ethyl (logP ~3.2) or methoxy (logP ~2.5) analogs, enhancing membrane permeability .
    • Fluorine substituents in the difluorophenyl analog () may improve metabolic stability but reduce solubility.
  • Steric Effects :

    • The 3-CF₃ substituent introduces steric bulk, possibly limiting binding to shallow protein pockets compared to smaller groups like ethyl .

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A chromen-2-imine core.
  • A methoxy group at the 8-position.
  • A sulfonyl group attached to a methylbenzene moiety.
  • A trifluoromethylphenyl substituent.

This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine exhibit significant anticancer properties. For instance, derivatives of chromen-2-imines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

The proposed mechanisms include:

  • Inhibition of cell cycle progression : Targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of apoptosis : Activating caspases and modulating Bcl-2 family proteins.

Neuroprotective Effects

The compound's neuroprotective potential has also been explored. Similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Properties

In addition to anticancer and neuroprotective activities, there is emerging evidence that this compound may possess antimicrobial properties. Studies suggest that derivatives can inhibit the growth of certain bacteria and fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighCDK inhibition, apoptosis induction
NeuroprotectiveModerateOxidative stress reduction
AntimicrobialVariableDisruption of cell wall synthesis

Case Study: Anticancer Activity

A study conducted on a series of chromen-2-imine derivatives, including This compound , revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : IC50 values were significantly lower than those for standard chemotherapeutics, indicating higher potency.

Case Study: Neuroprotection in Animal Models

In a model of induced neurotoxicity in rats:

  • Treatment : Administered the compound at varying doses.
  • Findings : Significant reduction in markers of oxidative stress and improved behavioral outcomes were observed compared to control groups.

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